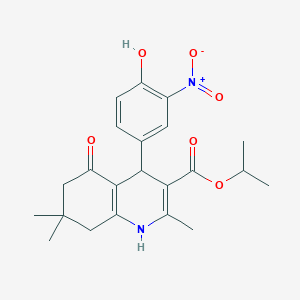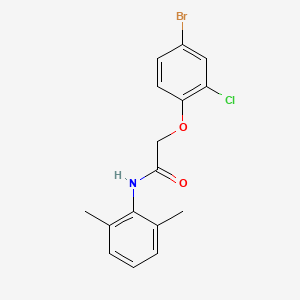![molecular formula C20H14O5 B4941766 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4941766.png)
2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione, also known as PBOX-15, is a chemical compound that has gained significant attention in the field of cancer research. PBOX-15 is a synthetic compound that has been designed to target cancer cells selectively. It has shown promising results in preclinical studies and has the potential to be used in cancer treatment.
作用機序
2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione exerts its anticancer effects through several mechanisms. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione also induces oxidative stress in cancer cells, leading to the activation of the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has been found to have minimal toxicity in normal cells. It has been shown to selectively target cancer cells and induce apoptosis in these cells, while sparing normal cells. 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has also been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have minimal toxicity in normal cells, making it a safe compound to use in lab experiments. However, 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione.
将来の方向性
There are several future directions for the research on 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione. One area of research is the development of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione analogs with improved solubility and bioavailability. Another area of research is the use of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione in combination with other anticancer agents to improve its efficacy. Additionally, more research is needed to understand the mechanisms of action of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione and its potential use in the treatment of drug-resistant cancers.
Conclusion:
2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione is a promising compound that has shown potential for use in cancer treatment. It selectively targets cancer cells and induces apoptosis in these cells, while sparing normal cells. 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its ease of synthesis and minimal toxicity in normal cells. However, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione and its potential use in the treatment of drug-resistant cancers.
合成法
The synthesis of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione involves a multi-step process that includes the reaction of 4-hydroxybenzaldehyde with propargyl bromide to form 4-(2-propyn-1-yloxy)benzaldehyde. This is followed by the condensation of 4-(2-propyn-1-yloxy)benzaldehyde with 2,5-dimethoxyphenylacetic acid to form 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione.
科学的研究の応用
2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has shown promise in the treatment of drug-resistant cancers.
特性
IUPAC Name |
2-phenyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-2-12-23-16-10-8-14(9-11-16)13-17-18(21)24-20(25-19(17)22)15-6-4-3-5-7-15/h1,3-11,13,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDRNYZNAQQJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)
![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)

![N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4941708.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![1-(4-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941763.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(5-isoxazolylmethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4941777.png)